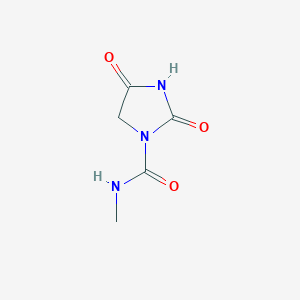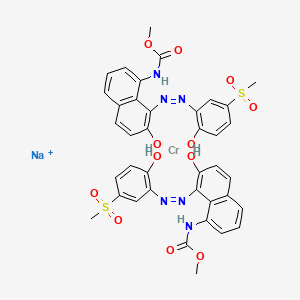
3,3-Dimethyl-1,5-dioxonane-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,5-dioxonane-6,9-dione is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its unique structure, which includes a dioxonane ring with two ketone groups at positions 1 and 5, and two methyl groups at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxonane-6,9-dione typically involves the reaction of neopentyl glycol with succinic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5-dioxonane-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1,5-dioxonane-6,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5-dioxonane-6,9-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products . The specific pathways involved depend on the nature of the enzyme and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-1,4-dioxane-2,5-dione .
- 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione .
- 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione .
Uniqueness
3,3-Dimethyl-1,5-dioxonane-6,9-dione is unique due to its specific ring structure and the presence of two ketone groups at positions 1 and 5. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Additionally, the presence of two methyl groups at position 3 enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
7445-18-3 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,5-dioxonane-6,9-dione |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-12-7(10)3-4-8(11)13-6-9/h3-6H2,1-2H3 |
InChI Key |
OYTPRMNLNFBYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)CCC(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



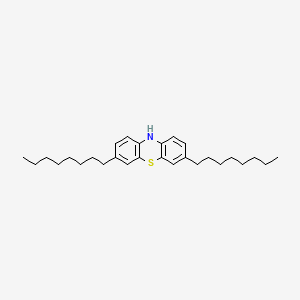


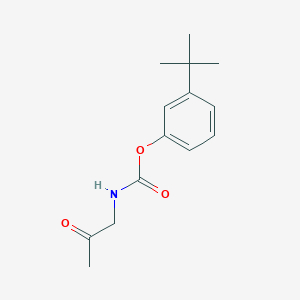
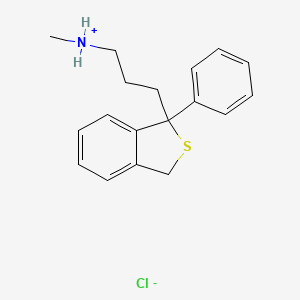

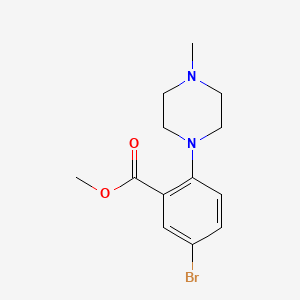
![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
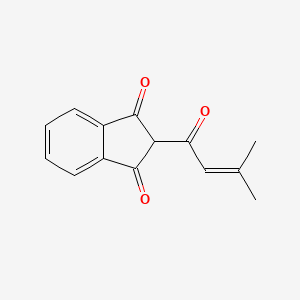
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
